Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate
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Overview
Description
Ethyl (1R,8S,9r)-bicyclo[610]non-4-ene-9-carboxylate is a bicyclic compound featuring a unique structure that includes a carboxylate ester group
Scientific Research Applications
Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be utilized in the development of bioactive molecules and probes for biological studies.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with an alkyne in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of ester derivatives .
Comparison with Similar Compounds
Similar Compounds
(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol: A similar bicyclic compound with an alcohol group instead of an ester.
(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol N-succinimidyl carbonate: Another related compound used in click chemistry.
Uniqueness
Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate is unique due to its ester functionality, which allows for a wide range of chemical modifications and applications. Its bicyclic structure also imparts specific stereochemical properties that are valuable in various research and industrial contexts .
Properties
IUPAC Name |
ethyl (1S,4Z,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h3-4,9-11H,2,5-8H2,1H3/b4-3-/t9-,10+,11? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOUWGVQCUYLAA-ACNMEMRISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CCC=CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1CC/C=C\CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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